Enhanced Commercial Purity Over the Direct Piperidine Analog
5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is offered at a minimum purity of 97%, as verified by its commercial specification . In contrast, the closest structural analog where the piperazine is replaced by a piperidine ring—5-(piperidine-1-sulfonyl)pyridin-2-amine—is specified at a lower minimum purity of 95% . This 2% absolute difference, while appearing modest, is critical for high-throughput synthesis and biological screening where impurities can lead to false hits or downstream purification bottlenecks.
| Evidence Dimension | Minimum Commercial Purity Specification |
|---|---|
| Target Compound Data | 97% purity |
| Comparator Or Baseline | 5-(Piperidine-1-sulfonyl)pyridin-2-amine (AKSci, 95% purity) |
| Quantified Difference | +2% absolute purity |
| Conditions | Commercial procurement specification based on supplier Certificate of Analysis |
Why This Matters
Higher starting purity reduces the need for pre-use purification, saving time and cost in downstream applications such as parallel library synthesis and biological profiling.
